molecular formula C24H23N3O2S B2669310 (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-25-1

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2669310
CAS No.: 1021251-25-1
M. Wt: 417.53
InChI Key: RFQWYQWPSNCCRU-XSFVSMFZSA-N
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Description

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is an organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-ethylbenzaldehyde and thiourea under acidic conditions.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a reagent like acrylonitrile to introduce the cyano group.

    Esterification: The final step involves the esterification of the resulting compound with isopropyl alcohol in the presence of an acid catalyst to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted esters, amides

Scientific Research Applications

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-cyano-2-(4-(4-methylphenyl)thiazol-2-yl)vinyl)amino)benzoate
  • Methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Uniqueness

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the presence of the isopropyl ester group, which can influence its solubility, reactivity, and overall chemical properties compared to similar compounds with different ester groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-4-17-5-7-18(8-6-17)22-15-30-23(27-22)20(13-25)14-26-21-11-9-19(10-12-21)24(28)29-16(2)3/h5-12,14-16,26H,4H2,1-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQWYQWPSNCCRU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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